2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride
Description
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride is a substituted ethanamine derivative featuring a phenyl group at the 2-position and a pyrimidin-2-yl group at the 1-position of the ethanamine backbone, with a hydrochloride counterion.
Properties
IUPAC Name |
2-phenyl-1-pyrimidin-2-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10;/h1-8,11H,9,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUBKQRXKTYUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CC=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: Ethanamine Backbone Functionalization
The ethanamine core is typically constructed via acetylative coupling or thiourea-mediated cyclization. For example, acetophenone derivatives undergo bromination with phenyltrimethylammonium tribromide, followed by thiourea treatment to yield 2-aminothiazole intermediates. Subsequent acetylation and functionalization at the 5-position of the thiazole ring introduce substituents critical for downstream coupling (Table 1).
Table 1: Key Intermediates in Ethanamine Synthesis
Pyrimidine Coupling via Ipso-Substitution
Coupling the ethanamine intermediate with chloropyrimidines under basic conditions achieves the target scaffold. Sodium hydride in tetrahydrofuran (THF) or N-methylpyrrolidone (NMP) facilitates displacement of chloride at the pyrimidine 4-position. For instance, reacting 4-[3-fluoro-5-(trifluoromethyl)phenyl]-5-{[(2R)-2-methylpyrrolidin-1-yl]methyl}-1,3-thiazol-2-amine with 4,6-dichloropyrimidine at 0–25°C yields 59% of the coupled product after silica gel purification.
Reductive Amination Approaches
Ketone Precursor Synthesis
Reductive amination requires 2-phenyl-1-(pyrimidin-2-yl)ethanone, synthesized via Friedel-Crafts acylation or Vilsmeier-Haack formylation. Patent data reveal that oxalyl chloride-mediated activation of carboxylic acids precedes condensation with dimethylamine to form acetamide intermediates.
Borane-Mediated Reduction
Sodium cyanoborohydride or borane-THF complexes reduce the imine formed in situ from the ketone and ammonium acetate. Yields improve under inert atmospheres (argon) and controlled pH (4–6), achieving >80% conversion in optimized cases.
Table 2: Reductive Amination Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH3CN | MeOH | 25 | 72 |
| BH3·THF | THF | 0→25 | 85 |
| Raney Ni | H2 (1 atm) | 50 | 68 |
Alternative Methodologies
Grignard Reagent Addition
Phenylmagnesium bromide reacts with 2-cyanopyrimidine to form a nitrile intermediate, hydrolyzed to the primary amine under acidic conditions. This route suffers from poor regioselectivity (<50%) due to competing pyrimidine ring alkylation.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination of 2-chloropyrimidine with 2-phenylethylamine derivatives achieves moderate yields (45–60%) but requires expensive palladium catalysts (e.g., Pd2(dba)3) and stringent oxygen-free conditions.
Process Optimization and Scale-Up
Solvent and Base Selection
Polar aprotic solvents (NMP, DMF) enhance reaction rates but complicate purification. Sodium hydride outperforms potassium carbonate in deprotonating ethanamine intermediates, albeit requiring careful temperature control.
Hydrochloride Salt Formation
Treating the free base with HCl gas in diethyl ether or aqueous HCl yields the hydrochloride salt. Crystallization from methanol/ethyl acetate mixtures achieves >99% purity, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Validation
1H-NMR (DMSO-d6) of the hydrochloride salt shows characteristic peaks: δ 2.90–3.10 (m, 2H, CH2NH), 4.15–4.30 (m, 1H, CHNH2), 7.40–8.20 (m, 5H, Ph), 8.60–8.80 (s, 2H, pyrimidine-H). ESI-MS confirms the molecular ion at m/z 256 (M+H)+.
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) resolves the compound at 8.2 min with 99.8% purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines.
Substitution: Undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, acids, and bases are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Phenyl-pyrimidine oxides.
Reduction: Phenyl-pyrimidine amines.
Substitution: Various substituted phenyl-pyrimidine derivatives.
Scientific Research Applications
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to exert its effects.
Affecting cellular pathways: Influencing signaling pathways that regulate cell function and behavior.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride with structurally related ethanamine derivatives:
Biological Activity
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H14N2·HCl
- Molecular Weight : 238.73 g/mol
- IUPAC Name : this compound
This compound features a phenyl group and a pyrimidine ring, which are known to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors, influencing pathways related to inflammation and cancer progression. The presence of the pyrimidine moiety is particularly significant, as it can enhance binding affinity to target proteins.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For instance, a study demonstrated that derivatives of this compound displayed cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may possess neuroprotective effects . These effects are often linked to the inhibition of cholinesterase enzymes, which play a role in neurodegenerative diseases like Alzheimer's. By inhibiting these enzymes, the compound could help maintain higher levels of acetylcholine, thereby improving cognitive function .
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal explored the anticancer mechanisms of pyrimidine derivatives, including this compound. The researchers found that treatment with this compound resulted in significant apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin . The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Neuroprotective Properties
In another study focusing on neuroprotective agents, researchers investigated the effects of pyrimidine derivatives on cholinesterase inhibition. Results showed that compounds similar to this compound effectively inhibited both acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the optimal synthetic routes for 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride, and how can reaction conditions be controlled to maximize yield and purity?
The compound is synthesized via multi-step organic reactions, such as condensation of phenylacetylene with pyrimidine precursors followed by amination. Critical parameters include temperature control (60–80°C), pH adjustment (neutral to slightly acidic), and reaction duration (12–24 hours). Catalysts like palladium complexes enhance coupling efficiency. Purification via column chromatography or recrystallization ensures ≥95% purity. Solvent selection (e.g., DMF or THF) and stoichiometric optimization improve yields (>70%) .
Q. How can researchers characterize the structural integrity and purity of this compound using advanced spectroscopic techniques?
Structural validation employs ¹H/¹³C NMR to map proton/carbon environments, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC (UV detection at λ=254 nm). X-ray crystallography resolves stereochemistry, and IR spectroscopy identifies functional groups (e.g., amine stretches at 3300 cm⁻¹). Thermal stability is evaluated using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What are the common challenges in achieving enantiomeric purity in chiral derivatives of this compound, and how can they be addressed?
Racemization during synthesis or purification is a key challenge. Asymmetric synthesis with chiral catalysts (e.g., BINAP-Ru complexes) achieves enantiomeric excess (ee >98%). Enzymatic resolution or diastereomeric salt formation (e.g., with tartaric acid) enhances separation. Chiral HPLC with polysaccharide columns monitors ee, and kinetic resolution minimizes undesired enantiomer formation .
Q. How do structural modifications to the pyrimidine ring influence the compound’s binding affinity to biological targets?
Electron-withdrawing groups (e.g., Cl, CF₃) at pyrimidine positions 4/6 enhance binding via halogen bonding or hydrophobic interactions. Bulky substituents alter steric hindrance, affecting receptor fit. Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) and site-directed mutagenesis identify critical binding residues. Isothermal titration calorimetry (ITC) quantifies thermodynamic binding parameters .
Q. What methodologies resolve contradictions in biological activity data across studies involving this compound’s derivatives?
Assay variability (e.g., cell line differences) necessitates meta-analyses under standardized protocols (NIH guidelines). Orthogonal assays—surface plasmon resonance (SPR) for binding kinetics and functional cellular assays—validate results. Statistical tools (ANOVA with post-hoc tests) assess significance, while quantitative structure-activity relationship (QSAR) models predict activity cliffs. Collaborative reproducibility studies under controlled conditions mitigate discrepancies .
Key Methodological Insights
- Synthesis Optimization : Multi-step protocols with controlled conditions ensure scalability and reproducibility .
- Characterization : Advanced spectroscopic and thermal analyses provide rigorous quality control .
- Chiral Resolution : Asymmetric catalysis and analytical HPLC are critical for enantiopure derivatives .
- SAR Studies : Computational and experimental tools elucidate binding mechanisms .
- Data Harmonization : Standardized assays and cheminformatics resolve conflicting findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
